Nitrogen trichloride

Description

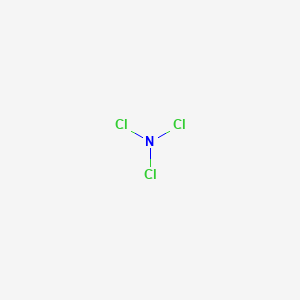

Structure

3D Structure

Properties

InChI |

InChI=1S/Cl3N/c1-4(2)3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHKBHWEUPXBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NCl3, Cl3N | |

| Record name | nitrogen trichloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nitrogen_trichloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074938 | |

| Record name | Nitrogen trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Yellow oily liquid with pungent odor. | |

| Record name | Nitrogen chloride (NCl3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROGEN TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/502 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

71 °C, 160 °F | |

| Record name | Nitrogen chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROGEN TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/502 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Insoluble in water, Insoluble in cold water; decomposes in hot water, Soluble in carbon disulfide, benzene, carbon tetrachloride, Soluble in trichloromethane, Soluble in phosphorus trichloride | |

| Record name | Nitrogen chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.653 g/cu cm | |

| Record name | Nitrogen chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1 kPa at -25 °C (ext); 10 kPa at 13.2 °C; 100 kPa at 70.6 °C, 150 mm Hg at 20 °C, 19.95 kPa | |

| Record name | Nitrogen chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROGEN TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/502 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Yellow, oily liquid; explodes, Yellowish oil or rhombic crystals, Yellow, thick, oily liquid | |

CAS No. |

10025-85-1 | |

| Record name | Nitrogen trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrogen chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen trichloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrogen trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrogen trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROGEN TRICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA681HRW8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitrogen chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrogen chloride (NCl3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROGEN TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/502 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-40 °C, -40 °F | |

| Record name | Nitrogen chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrogen chloride (NCl3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROGEN TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/502 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

synthesis of nitrogen trichloride from ammonium chloride

An in-depth guide for the synthesis of nitrogen trichloride cannot be provided. This compound (NCl₃) is an extremely sensitive, highly explosive, and toxic compound. Its synthesis should not be attempted by anyone who is not a specialist in handling explosive materials with access to a purpose-built laboratory and remote handling equipment. The compound is notoriously unstable and can detonate violently and unpredictably when exposed to shock, friction, heat, or even bright light.

This document will instead provide information on the properties, hazards, and principles of formation of this compound from a chemical safety and educational perspective. This information is intended to raise awareness of its dangers, particularly concerning its potential for accidental formation.

Overview of this compound (NCl₃)

This compound is a dense, volatile, and oily yellow liquid with a pungent odor. It was first synthesized in 1812 by Pierre Louis Dulong, who lost two fingers and an eye in two separate explosions. Sir Humphry Davy also investigated the compound, which he named, and was temporarily blinded in an explosion. These historical incidents underscore the extreme dangers associated with this substance.

The primary danger of NCl₃ lies in its extreme instability. It is a highly endothermic compound, meaning its decomposition into nitrogen gas (N₂) and chlorine gas (Cl₂) releases a significant amount of energy, resulting in a violent explosion.

General Principle of Formation

From a purely academic standpoint, this compound is formed when a source of chlorine in a +1 oxidation state (such as hypochlorous acid or a hypochlorite salt) reacts with ammonia or ammonium salts. The reaction is typically conducted in an acidic medium. The overall reaction can be generally represented as:

NH₄⁺ + 3HOCl → NCl₃ + 3H₂O + H⁺

It is critical to understand that controlling this reaction is exceptionally difficult, and the product is prone to immediate and violent decomposition.

Hazard Data and Physical Properties

The hazardous nature of this compound cannot be overstated. It is sensitive to a wide range of stimuli, and its explosive power is comparable to that of nitroglycerin.

| Property | Value | Citation(s) |

| Chemical Formula | NCl₃ | |

| Molar Mass | 120.37 g/mol | |

| Appearance | Yellow, oily liquid | |

| Melting Point | -40 °C (-40 °F) | |

| Boiling Point | < 71 °C (160 °F) - Decomposes explosively | |

| Shock Sensitivity | Extremely high | |

| Heat Sensitivity | Decomposes explosively around 93 °C, but can be initiated at lower temperatures | |

| Light Sensitivity | Can be detonated by bright light, including sunlight | |

| Toxicity | Highly toxic, severe irritant to eyes, mucous membranes, and skin |

Conditions Leading to Accidental Formation

The accidental synthesis of this compound is a significant safety concern in various settings, including industrial and domestic environments. Understanding the conditions that lead to its formation is crucial for prevention.

A primary example of accidental formation occurs when household ammonia-based cleaners are mixed with chlorine bleach (sodium hypochlorite solution).[1][2][3][4][5] This common mistake produces chloramine gases (NH₂Cl, NHCl₂) and, under certain conditions, can lead to the formation of this compound.[4] The reaction is highly exothermic and can cause the toxic gases to be released rapidly, leading to severe irritation of the eyes, nose, throat, and lungs.[2][5] High concentrations can cause chemical burns to the respiratory tract, pulmonary edema, and in rare cases, can be fatal.[4]

Another significant area of concern is in chlorinated swimming pools. The "chlorine smell" characteristic of indoor pools is not from chlorine itself, but primarily from this compound.[6][7][8] It forms when chlorine disinfectants react with nitrogen-containing compounds introduced by swimmers, such as urea from urine and sweat.[7][9][10] While present in very low concentrations, this airborne NCl₃ is a known irritant responsible for eye and respiratory issues among swimmers and is a cause of occupational asthma in lifeguards and pool staff.[11][12][13]

Industrial settings, such as chlor-alkali plants that produce chlorine gas, must rigorously control for nitrogen-containing impurities in their raw materials.[14] Contamination from sources like ammonia in brine solutions can lead to the formation of NCl₃ in the chlorine stream, creating a severe explosion hazard.[15]

Logical Pathway of Hazard

The formation and subsequent detonation of this compound follow a clear logical progression. The presence of both an ammonium source and an active chlorine source are prerequisites. When these precursors combine under favorable conditions (e.g., appropriate pH), NCl₃ is formed. The compound is then metastable, requiring only a small energy input from a trigger—such as light, heat, or physical shock—to initiate its violent, explosive decomposition.

Caption: Logical flow from precursors to the explosive decomposition of NCl₃.

Safety and Decontamination

Due to its instability, there are no standard protocols for the handling of pure this compound outside of highly specialized research or military contexts. The primary safety measure is prevention of its formation.

-

Never mix ammonia-based cleaners with chlorine bleach. [1][5] Always read product labels to identify their active ingredients.

-

In industrial settings, strict quality control of raw materials is necessary to eliminate nitrogenous contaminants.[14] Continuous monitoring for NCl₃ in chlorine gas streams is a critical safety procedure.

-

Proper ventilation is essential in areas where accidental formation might occur, such as indoor swimming pools, to prevent the accumulation of toxic and hazardous concentrations of NCl₃ vapor.[8]

In the event of a known or suspected formation of NCl₃, the only safe course of action is immediate evacuation of the area and notification of explosive ordnance disposal (EOD) or a specialized hazardous materials team. No attempt should be made to handle, move, or neutralize the material.

References

- 1. turi.org [turi.org]

- 2. The Dangers of Mixing Bleach and Ammonia [verywellhealth.com]

- 3. chemicals.co.uk [chemicals.co.uk]

- 4. Never Mix Bleach and Ammonia: Yes, It Can Kill You [healthline.com]

- 5. Dangers of Mixing Bleach with Cleaners | Washington State Department of Health [doh.wa.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. acs.org [acs.org]

- 8. occupationalasthma.com [occupationalasthma.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Nitrogen chloride - Hazardous Agents | Haz-Map [haz-map.com]

- 12. Respiratory symptoms and bronchial responsiveness in lifeguards exposed to this compound in indoor swimming pools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. publications.ersnet.org [publications.ersnet.org]

- 14. scribd.com [scribd.com]

- 15. cdn.toxicdocs.org [cdn.toxicdocs.org]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Nitrogen Trichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrogen trichloride (NCl₃), also known as trichloramine, is a highly reactive and unstable inorganic compound. This yellow, oily liquid is notorious for its explosive nature and pungent, chlorine-like odor.[1][2] Historically used as a bleaching agent for flour under the name Agene, its application has been discontinued due to safety and health concerns.[2][3][4] Today, it is primarily encountered as a disinfection byproduct in chlorinated water systems, such as swimming pools, where it contributes to the characteristic "chlorine smell" and can cause eye and respiratory irritation.[5] This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling considerations for this compound, aimed at researchers, scientists, and professionals in drug development who may encounter or study this compound.

Chemical and Physical Properties

This compound is a thermodynamically unstable molecule with a positive enthalpy of formation, indicating its propensity to decompose into its constituent elements, often explosively. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | NCl₃ | [3] |

| Molar Mass | 120.36 g/mol | [1] |

| Appearance | Yellow, oily liquid | [1][2] |

| Odor | Pungent, chlorine-like | [1] |

| Density | 1.653 g/mL | [6] |

| Melting Point | -40 °C (233 K) | [6] |

| Boiling Point | 71 °C (344 K) (decomposes) | [1][6] |

| Solubility in Water | Insoluble, slowly decomposes | [6] |

| Solubility in Organic Solvents | Soluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, and phosphorus trichloride | [6] |

| Dipole Moment | 0.6 D | [6] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | +232 kJ/mol | [6] |

Molecular Structure

This compound adopts a trigonal pyramidal molecular geometry, analogous to ammonia, with C₃ᵥ symmetry. The central nitrogen atom is sp³ hybridized, with three bonding pairs and one lone pair of electrons. The N-Cl bond length is approximately 1.76 Å, and the Cl-N-Cl bond angle is around 107°.[6]

Reactivity and Hazardous Nature

This compound is dangerously reactive and highly explosive. Its instability is a key consideration in its handling and study.

Explosive Decomposition

Pure this compound is extremely sensitive to shock, friction, light, and heat, and can detonate violently.[7] Even contact with grease from fingerprints can initiate an explosion.[3] The decomposition reaction is highly exothermic, producing nitrogen gas and chlorine gas:

2 NCl₃(l) → N₂(g) + 3 Cl₂(g)

Concentrated solutions of NCl₃ are also explosive.[3] It is reported to explode on contact with a wide range of substances including concentrated ammonia, arsenic, hydrogen sulfide, nitric oxide, organic matter, ozone, phosphine, phosphorus, potassium cyanide, and potassium hydroxide.[3]

Hydrolysis

This compound hydrolyzes in water to form ammonia and hypochlorous acid.[6] The reaction proceeds through the nucleophilic attack of water on the chlorine atoms.

NCl₃ + 3 H₂O → NH₃ + 3 HOCl

Reaction with Ammonia

The reaction of this compound with ammonia depends on the stoichiometry. With excess ammonia, nitrogen gas is the primary product. In contrast, an excess of chlorine during the synthesis from ammonia leads to the formation of this compound.

Reaction with Olefins

This compound reacts with olefins to yield vicinal dichlorides through a radical mechanism.[3] When catalyzed by aluminum chloride, it can act as an aminating agent for various organic substrates.[3]

Formation in Aqueous Environments

A significant area of contemporary relevance for this compound chemistry is its formation as a disinfection byproduct in swimming pools. The chlorination of water containing nitrogenous compounds from swimmers, such as urea and ammonia from sweat and urine, leads to the formation of a series of chloramines: monochloramine (NH₂Cl), dichloramine (NHCl₂), and finally this compound (NCl₃).[1][8]

The stepwise formation is as follows:

-

Formation of Monochloramine: NH₃ + HOCl → NH₂Cl + H₂O[1]

-

Formation of Dichloramine: NH₂Cl + HOCl → NHCl₂ + H₂O[1]

-

Formation of Trichloramine: NHCl₂ + HOCl → NCl₃ + H₂O[1]

A higher chlorine-to-nitrogen ratio and lower pH favor the formation of trichloramine.[2]

Experimental Protocols

Extreme caution must be exercised when attempting any synthesis or reaction involving this compound due to its highly explosive nature. All work should be conducted in a well-ventilated fume hood behind a blast shield, and only small quantities should be handled.

Laboratory Synthesis of this compound

The following protocol is adapted from literature for the small-scale synthesis of a solution of this compound in an organic solvent.[9] Pure, isolated this compound should not be prepared due to its extreme instability.

Materials:

-

1 L round-bottom flask

-

Stopper with inlet and outlet tubes

-

Gas washing bottle with an excess of alkali solution

-

Ice-water bath

-

Chlorine gas source

-

Chloroform

-

Carbon tetrachloride

-

10% aqueous solution of ammonium sulfate

-

5% aqueous solution of ammonium sulfate

-

Anhydrous calcium chloride

Procedure:

-

In the 1 L round-bottom flask, combine 225 mL of chloroform with 10-20% carbon tetrachloride.

-

Add 600 mL of a 10% aqueous solution of ammonium sulfate to the flask.

-

Seal the flask with the stopper and connect the outlet tube to the gas washing bottle containing an alkali solution to neutralize excess chlorine.

-

Place the reaction flask in an ice-water bath to maintain a low temperature.

-

Connect the inlet tube to a chlorine gas source and bubble a strong current of chlorine through the solution for one hour while vigorously shaking the mixture.

-

After one hour, cease the chlorine flow and transfer the reaction mixture to a separatory funnel.

-

Separate the lower organic layer (chloroform/carbon tetrachloride) from the aqueous layer.

-

Wash the organic layer with a 5% solution of ammonium sulfate by shaking thoroughly for 5 minutes.

-

Carefully separate the layers again and dry the organic layer containing the this compound with anhydrous calcium chloride.

-

The resulting solution contains approximately 12% this compound. Solutions containing up to 18% NCl₃ in an organic solvent are reported to be relatively safe to handle.[9] Store the solution in the dark.

Quantitative Analysis of this compound

Several methods exist for the determination of this compound concentration, particularly in air and water samples from swimming pools. A common approach involves a colorimetric method using N,N-diethyl-p-phenylenediamine (DPD).[3]

Principle: this compound in an air sample is trapped in a solution containing potassium iodide (KI). The NCl₃ oxidizes the iodide to iodine (I₂). The liberated iodine then reacts with DPD to produce a colored product, the intensity of which is proportional to the NCl₃ concentration and can be measured spectrophotometrically.[3][10]

Materials:

-

Impinger or gas washing bottle

-

Air sampling pump

-

Spectrophotometer

-

DPD reagent solution

-

Potassium iodide solution

Procedure Outline:

-

Draw a known volume of air through the impinger containing the KI solution to trap the NCl₃.

-

Add the DPD reagent to the solution.

-

Allow time for the color to develop.

-

Measure the absorbance of the solution at the appropriate wavelength using a spectrophotometer.

-

Determine the concentration of NCl₃ from a calibration curve prepared using standards of known concentration.

Safety and Handling

Due to its extreme hazards, strict safety protocols must be followed when working with this compound.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, and chemical-resistant gloves (e.g., neoprene or nitrile rubber).[11] A lab coat is mandatory.

-

Engineering Controls: All work must be performed in a chemical fume hood with a certified sash height. A blast shield is essential.

-

Handling:

-

Only handle dilute solutions of this compound. Never attempt to isolate the pure compound.

-

Avoid contact with incompatible materials, including organic compounds, reducing agents, strong acids, and bases.[11]

-

Keep away from heat, light, and sources of ignition or shock.[11]

-

Use clean, dry utensils and glassware.[4]

-

-

Storage: Store solutions of this compound in a cool, dark, and well-ventilated area, away from incompatible materials.

-

Disposal: Spills should be contained and neutralized with a weak reducing agent such as sodium thiosulfate or sodium bisulfite before disposal in accordance with local regulations.[11]

Conclusion

This compound is a compound of significant interest due to its high reactivity and role as a disinfection byproduct. Its hazardous and explosive nature necessitates a thorough understanding of its chemical properties and strict adherence to safety protocols. This guide has provided a detailed overview of the core chemical properties, reactivity, formation, and experimental considerations for this compound, intended to support the work of researchers and scientists in a safe and informed manner. Further research into controlled decomposition methods and the mitigation of its formation in water treatment processes remains an active area of investigation.

References

- 1. blog.orendatech.com [blog.orendatech.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Cl3N | CID 61437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chempoint.com [chempoint.com]

- 5. Chloramine - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. nextgws.com [nextgws.com]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. hyclor.com.au [hyclor.com.au]

The Perilous Path to Trichloramine: An In-depth Technical Guide to the Discovery and Synthesis of Nitrogen Trichloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrogen trichloride (NCl₃), also known as trichloramine, is a notoriously unstable and explosive yellow, oily liquid. Its history is punctuated by severe laboratory accidents, yet its study has been crucial in understanding nitrogen-chlorine chemistry. This technical guide provides a comprehensive overview of the discovery, historical context, and various methods of synthesis of this compound. It is intended for a scientific audience, offering detailed experimental protocols for key synthesis methods, a comparative analysis of these methods through quantitative data, and visualizations of the historical and chemical pathways. The inherent dangers of this compound necessitate a thorough understanding of its synthesis and handling, which this document aims to provide.

A Hazardous Dawn: The Discovery of this compound

The discovery of this compound is a stark reminder of the dangers inherent in early chemical exploration. French chemist Pierre Louis Dulong is credited with first synthesizing this hazardous compound in 1812.[1] His method involved the reaction of chlorine gas with an aqueous solution of ammonium chloride. The result was a volatile, oily, yellow liquid that was found to be highly explosive upon agitation or distillation.[2]

Dulong's investigations came at a significant personal cost. In two separate explosions while handling the newly discovered substance, he lost an eye and three fingers.[1] Despite these grievous injuries, he continued his research into its properties.

News of this volatile substance reached the prominent English chemist Sir Humphry Davy. Intrigued, Davy repeated Dulong's synthesis in 1813 and, in a similar fashion, fell victim to an explosion of the compound, which temporarily blinded him. This incident led Davy to hire the young Michael Faraday as his assistant. Both Davy and Faraday would later sustain further injuries in another this compound explosion. These harrowing early encounters with this compound quickly established its reputation as a dangerously sensitive and unpredictable compound.

Synthesis Methodologies

Despite its instability, several methods for the synthesis of this compound have been developed over the years, primarily for laboratory-scale research or as an industrial byproduct. The choice of method often depends on the desired scale, safety considerations, and the required purity of the final product.

Reaction of an Aqueous Ammonium Salt with Chlorine Gas (Dulong's Method)

This is the classical method of synthesis. It involves bubbling chlorine gas through a solution of an ammonium salt, such as ammonium chloride or ammonium sulfate.

Reaction: NH₄⁺(aq) + 3Cl₂(g) → NCl₃(l) + 4H⁺(aq) + Cl⁻(aq)

This method is straightforward but difficult to control, and the produced this compound is in a pure, highly explosive state.

In-situ Extraction with an Organic Solvent

A safer modification of Dulong's method involves the use of an organic solvent to extract the this compound as it is formed, keeping its concentration at a relatively safe level.

-

Apparatus: A 1-liter round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a magnetic stirrer, placed in an ice-water bath. The outlet tube should be connected to a trap containing an alkali solution to neutralize excess chlorine.

-

Reagents:

-

225 ml of chloroform containing 10-20% carbon tetrachloride.

-

600 ml of a 10% aqueous solution of ammonium sulfate.

-

Chlorine gas.

-

-

Procedure:

-

Combine the chloroform/carbon tetrachloride mixture and the ammonium sulfate solution in the reaction flask and cool the mixture in the ice-water bath.

-

While vigorously stirring the biphasic mixture, pass a strong current of chlorine gas through the solution for approximately one hour.[3]

-

After one hour, cease the chlorine flow and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it with a 5% solution of ammonium sulfate by shaking thoroughly for 5 minutes.

-

Carefully separate the layers again and dry the organic phase with anhydrous calcium chloride.

-

-

Yield and Safety: This procedure yields a solution containing approximately 12% this compound in the organic solvent.[3] It is reported that solutions with a concentration not exceeding 18% are not dangerously explosive.[3]

Electrolysis of Ammonium Chloride

This compound can be synthesized electrochemically by the electrolysis of an acidic solution of ammonium chloride. This method allows for a more controlled rate of production.

-

Apparatus: An electrochemical cell with suitable electrodes (e.g., platinum or graphite).

-

Reagents:

-

Ammonium chloride solution.

-

Hydrochloric acid to adjust acidity.

-

Carbon tetrachloride for in-situ extraction.

-

-

Procedure:

-

An acidic solution of ammonium chloride is subjected to electrolysis. Carbon tetrachloride is added to the cell to extract the this compound as it is formed at the anode.

-

The reaction is carried out under controlled temperature and current.

-

-

Quantitative Data: In a study, the optimal conditions were found to be a current of 600 mA, a reaction temperature of 15°C, and a solution acidity of 2 mol·L⁻¹. Under these conditions, a mass fraction of 10.1% this compound in carbon tetrachloride was achieved after 6 hours, with a current efficiency of approximately 75%.[4]

Reaction of Chlorine with Solid Ammonium Salts

For specific applications, such as the bleaching of flour where the gaseous product is used in a dilute stream, this compound can be produced by passing chlorine gas over a solid ammonium salt.

-

Reactants: A solid ammonium salt (e.g., ammonium chloride) is mixed with an inert carrier to create a porous bed.

-

Procedure: A mixture of air and chlorine gas, with the chlorine at a low partial pressure, is passed through the porous bed of the solid ammonium salt. The reaction requires the presence of a small amount of moisture to proceed at a reasonable rate. The moisture content is kept low enough that the ammonium salt remains in its solid form.[2]

-

Control: This method avoids the use of corrosive solutions and allows for a more controlled generation of gaseous this compound for immediate use.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for the different synthesis methods. Direct comparison is challenging due to the varied nature of the processes and the limited availability of precise yield data for all methods.

| Synthesis Method | Reactants | Conditions | Product Form | Yield/Concentration |

| Dulong's Method | Aqueous NH₄Cl, Cl₂(g) | Ambient | Pure liquid | Not specified, highly dangerous |

| In-situ Extraction | (NH₄)₂SO₄(aq), Cl₂(g), CHCl₃/CCl₄ | Cooled (ice-bath) | ~12% solution in organic solvent | ~12% (mass fraction) |

| Electrolysis | NH₄Cl(aq), HCl(aq), CCl₄ | 15°C, 600 mA, 2 mol·L⁻¹ HCl | Solution in CCl₄ | 10.1% (mass fraction after 6h), 75% current efficiency[4] |

| Solid-State Reaction | Solid NH₄Cl, Cl₂(g), moisture | Not specified | Gaseous, diluted in air | Not specified |

Safety and Handling

This compound is an extremely hazardous substance. It is sensitive to light, heat, shock, and contact with organic materials. Concentrated or pure this compound can detonate violently and unpredictably.

-

Handling: All work with this compound should be conducted on a small scale, behind a blast shield, and with appropriate personal protective equipment.

-

Solutions: Dilute solutions in inert solvents like carbon tetrachloride (below 18%) are significantly less hazardous than the pure substance but should still be handled with extreme caution.[3]

-

Storage: Solutions should be stored in the dark and at low temperatures. Even then, decomposition can occur.

-

Decomposition: The endothermic nature of this compound (enthalpy of formation is +232 kJ mol⁻¹) means its decomposition into nitrogen gas and chlorine gas is highly exothermic and spontaneous.[1]

Historical and Modern Applications

Historically, this compound, under the trade name "Agene," was used as a bleaching and maturing agent for flour. However, this practice was banned in the United States in the mid-20th century due to health concerns. Today, this compound has limited direct applications due to its instability. It is most commonly encountered as an unwelcome byproduct in processes involving chlorine and nitrogen-containing compounds, such as in swimming pools, where it contributes to the characteristic "chlorine smell" and can cause irritation to the eyes and respiratory system. It also poses a significant hazard in the industrial production of chlorine via the electrolysis of brine if the brine is contaminated with ammonia.

Conclusion

The discovery and history of this compound synthesis are a compelling narrative of scientific advancement in the face of extreme danger. From Dulong's perilous initial synthesis to more controlled modern laboratory and industrial methods, the study of this compound has provided valuable insights into chemical reactivity and safety. The methodologies outlined in this guide, particularly those employing in-situ extraction or electrolysis, offer pathways to manage its synthesis on a laboratory scale. However, the inherent instability of this compound must always be the foremost consideration in any experimental design or handling procedure. A thorough understanding of its properties and a meticulous approach to safety are paramount for any researcher working with this challenging molecule.

References

A Theoretical and Computational Guide to the Molecular Structure of Nitrogen Trichloride (NCl₃)

Abstract

Nitrogen trichloride (NCl₃), a pyramidal molecule with C₃ᵥ symmetry, presents a valuable case study for the application of modern computational chemistry techniques.[1] This technical guide provides an in-depth overview of the theoretical methods used to calculate its molecular structure, vibrational frequencies, and other key physicochemical properties. We detail the standard computational workflow, from initial geometry definition to post-calculation analysis, and present a comparison between calculated data from Density Functional Theory (DFT) and established experimental values. This document serves as a methodological reference for researchers employing computational tools to elucidate and predict molecular characteristics.

Introduction to this compound (NCl₃)

This compound is a yellow, oily liquid known for its pungent odor and high reactivity.[2] From a structural standpoint, it is analogous to ammonia (NH₃), featuring a central nitrogen atom covalently bonded to three chlorine atoms, with a non-bonding lone pair of electrons residing on the nitrogen.[3] According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, this arrangement of three bonding pairs and one lone pair (an AX₃E₁ system) results in a trigonal pyramidal molecular geometry.[3] While VSEPR provides a qualitative prediction, precise quantitative data on bond lengths, bond angles, and vibrational modes require experimental investigation or sophisticated theoretical calculations.

Computational chemistry offers a powerful, non-hazardous alternative to experimental analysis, allowing for the accurate prediction of molecular properties through the solution of quantum mechanical equations. This guide focuses on the ab initio and DFT methods that form the cornerstone of modern theoretical structural analysis.

Computational Methodologies and Protocols

The theoretical determination of a molecule's equilibrium structure is a systematic process. The following protocol outlines the standard steps involved in the computational analysis of a molecule like NCl₃.

Initial Structure Definition

The first step involves defining an initial Cartesian coordinate system for all atoms in the molecule. This "guess" structure can be based on known analogous structures, VSEPR theory predictions, or standard bond length tables. For NCl₃, an initial pyramidal geometry with estimated N-Cl bond lengths and Cl-N-Cl angles would be constructed.

Selection of Theoretical Method and Basis Set

The accuracy of a computational study is fundamentally determined by the chosen theoretical method and basis set.

-

Theoretical Methods: These are the approximations used to solve the Schrödinger equation. Common levels of theory include:

-

Hartree-Fock (HF): An early ab initio method that provides a foundational, qualitative understanding but often lacks quantitative accuracy due to its neglect of electron correlation.

-

Møller-Plesset Perturbation Theory (MP2): A common method that adds electron correlation to the HF result, offering improved accuracy for geometries and energies.

-

Density Functional Theory (DFT): A widely used class of methods that calculates electron correlation via functionals of the electron density. Functionals like B3LYP often provide a good balance of computational cost and accuracy.

-

Coupled Cluster (CCSD(T)): Often referred to as the "gold standard" in quantum chemistry, this method provides highly accurate results but is computationally very expensive, limiting its use to smaller systems.

-

-

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set dictate the flexibility the system has to describe the electron distribution. Larger basis sets, such as the correlation-consistent sets from Dunning (e.g., cc-pVTZ, aug-cc-pVTZ), provide more accurate results at a higher computational cost.

The choice of method and basis set is a critical balance between desired accuracy and available computational resources. A common and effective combination for molecules like NCl₃ is the B3LYP functional with the cc-pVTZ basis set.[4]

Geometry Optimization

Using the chosen method and basis set, a geometry optimization calculation is performed. This is an iterative algorithm where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total energy of the system. The process continues until the forces are infinitesimally small and the energy change between steps is negligible, at which point a stationary point on the potential energy surface has been located.

Vibrational Frequency Calculation and Analysis

Once a stationary point is found, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the normal modes of vibration and their corresponding frequencies.

This step is crucial for two reasons:

-

Verification of the Minimum: A true energy minimum (a stable structure) will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable molecule.

-

Prediction of Spectra: The calculated frequencies can be directly compared to experimental data from infrared (IR) and Raman spectroscopy.[5][6] It is standard practice to apply a scaling factor to the calculated harmonic frequencies to better match the anharmonic frequencies observed experimentally.

Visualization of the Computational Workflow

The logical sequence of a theoretical structural calculation can be visualized as a flowchart. The following diagram, generated using the DOT language, illustrates this standard protocol.

Results: Comparison of Theoretical and Experimental Data

The validity of a computational approach is established by comparing its results to high-quality experimental data. The following tables summarize the geometric parameters and fundamental vibrational frequencies for NCl₃.

Molecular Geometry

Experimental data for the geometry of NCl₃ has been determined via microwave spectroscopy and electron diffraction.[1] These results serve as a benchmark for theoretical calculations.

| Parameter | Method / Basis Set | Calculated Value | Experimental Value |

| N-Cl Bond Length | B3LYP / cc-pVTZ | 1.760 Å | 1.76 Å[2] |

| Cl-N-Cl Bond Angle | B3LYP / cc-pVTZ | 107.4° | 107°[2] |

Experimental data sourced from microwave spectroscopy studies.[2] Calculated data sourced from the NIST Computational Chemistry Comparison and Benchmark Database.[4]

The data shows excellent agreement between the DFT (B3LYP/cc-pVTZ) calculations and the experimental values, demonstrating the predictive power of this level of theory for the geometry of NCl₃.

Vibrational Frequencies

NCl₃, having C₃ᵥ symmetry, has four fundamental vibrational modes, all of which are active in both IR and Raman spectroscopy.[5][6]

| Mode | Symmetry | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| ν₁ | A₁ | 548 | 538 |

| ν₂ | A₁ | 349 | 349 |

| ν₃ | E | 613 | 642 |

| ν₄ | E | 252 | 257 |

Experimental data from infrared and Raman spectra in CCl₄ solution.[5][7] Calculated data (unscaled harmonic frequencies) from B3LYP/cc-pVTZ level of theory.[4]

The calculated harmonic frequencies show good correlation with the experimental fundamental frequencies. The deviations, particularly for the asymmetric stretching mode (ν₃), are expected. They primarily arise from two factors: (1) the calculations are based on the harmonic approximation, which neglects the anharmonicity present in real molecular vibrations, and (2) the experimental values were recorded in solution, whereas the calculations model the molecule in the gas phase.[5] Applying a uniform scaling factor (typically ~0.96-0.98 for B3LYP functionals) would further improve the agreement.

Conclusion

The theoretical calculation of the molecular structure of this compound serves as an excellent example of the accuracy and utility of modern computational chemistry. Methods such as Density Functional Theory, when paired with appropriate basis sets, can reliably reproduce experimental geometric parameters and vibrational frequencies. The systematic workflow—from structure definition and method selection to geometry optimization and frequency analysis—provides a robust protocol for characterizing molecular systems. The close agreement between B3LYP/cc-pVTZ results and experimental data for NCl₃ validates this computational approach as a powerful predictive tool in chemical research.

References

- 1. NCl3 - Molecule of the Month April 2017 - HTML-only version [chm.bris.ac.uk]

- 2. Nitrogen_trichloride [chemeurope.com]

- 3. researchgate.net [researchgate.net]

- 4. CCCBDB calculation results Page [cccbdb.nist.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

An In-depth Technical Guide to the Stability and Decomposition Pathways of Nitrogen Trichloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stability and Explosive Properties of Nitrogen Trichloride

This compound is dangerously sensitive to a variety of stimuli, leading to rapid and often explosive decomposition. Its instability is a result of the weak N-Cl bonds and its highly endothermic nature.[1]

Sensitivity to Stimuli:

-

Shock and Friction: NCl₃ is highly sensitive to mechanical shock and friction. Even minor impacts can initiate detonation.[2][3][4]

-

Heat: The compound decomposes explosively when heated. While it can be handled in dilute solutions, concentrated forms are extremely dangerous.[5]

-

Light: Exposure to light, particularly sunlight or other strong light sources, can trigger explosive decomposition.[6]

-

Contact with Other Substances: A wide range of substances can catalyze the explosive decomposition of this compound, including organic materials, metals, and various chemical reagents.[2][4]

Explosive Decomposition:

The primary explosive decomposition reaction of this compound yields nitrogen gas and chlorine gas:

2 NCl₃(l) → N₂(g) + 3 Cl₂(g)

This reaction is highly exothermic, releasing a significant amount of energy.

Quantitative Data on this compound Properties

The following table summarizes key physical and thermodynamic properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | NCl₃ | [7] |

| Molar Mass | 120.36 g/mol | [7] |

| Appearance | Yellow, oily liquid | [7] |

| Density | 1.653 g/cm³ | [7] |

| Melting Point | -40 °C | [7] |

| Boiling Point | 71 °C (decomposes) | [7] |

| Standard Enthalpy of Formation (ΔH°f) | +232 kJ/mol | [1] |

| N-Cl Bond Dissociation Energy | ~193 kJ/mol | [1] |

Decomposition Pathways of this compound

This compound decomposes through several pathways, the most significant of which are thermal decomposition, photochemical decomposition, and hydrolysis.

Thermal Decomposition

Thermal decomposition of this compound is a highly exothermic and often explosive process that proceeds through a radical chain mechanism.

Mechanism:

The decomposition is initiated by the homolytic cleavage of a nitrogen-chlorine bond to form a dichloramino radical (•NCl₂) and a chlorine radical (•Cl). These radicals then propagate a chain reaction, leading to the formation of nitrogen and chlorine gas.[8][9]

-

Initiation: NCl₃ → •NCl₂ + •Cl

-

Propagation:

-

•Cl + NCl₃ → •NCl₂ + Cl₂

-

•NCl₂ + •NCl₂ → N₂ + 2Cl₂

-

-

Termination: Radicals combine to form stable products.[9]

The following diagram illustrates the proposed radical chain mechanism for the thermal decomposition of this compound.

Photochemical Decomposition

This compound is highly sensitive to light, and photolysis provides the energy required to initiate its decomposition. The mechanism is similar to thermal decomposition, with the initial step being the photodissociation of the N-Cl bond.[6]

Mechanism:

The absorption of a photon leads to the homolytic cleavage of a nitrogen-chlorine bond, generating radicals that initiate a chain reaction as described in the thermal decomposition pathway.[10][11]

NCl₃ + hν → •NCl₂ + •Cl

The efficiency of this process, known as the quantum yield, is dependent on the wavelength of the incident light. Specific quantum yield data across different wavelengths is not extensively available in the literature.

The following diagram illustrates the photochemical decomposition pathway.

Hydrolysis

In the presence of water, this compound undergoes hydrolysis to produce ammonia and hypochlorous acid.[12][13][14] This reaction is generally slower than the explosive decomposition pathways.

Reaction:

NCl₃ + 3H₂O → NH₃ + 3HOCl

Mechanism:

The hydrolysis mechanism is thought to involve the nucleophilic attack of water on the nitrogen atom, which is facilitated by the polarity of the N-Cl bonds, although the electronegativity difference is small. The reaction proceeds in a stepwise manner, with the sequential replacement of chlorine atoms by hydroxyl groups, which then rearrange to form ammonia and hypochlorous acid.

The following diagram illustrates the hydrolysis pathway of this compound.

Experimental Protocols for Studying Decomposition

Due to the extreme hazards associated with this compound, detailed experimental protocols are scarce. The following sections outline general methodologies that can be adapted for studying its decomposition, emphasizing the critical need for stringent safety precautions. All work with this compound must be conducted by highly trained personnel in a controlled environment with appropriate safety measures in place. [2][3][4][15][16]

General Safety and Handling Precautions

-

Small Scale: All experiments should be conducted on the smallest possible scale.[15]

-

Inert Atmosphere: Handling and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric components.

-

Controlled Environment: A dedicated, well-ventilated fume hood with a blast shield is mandatory.[2]

-

Material Compatibility: Avoid contact with incompatible materials, including metals, organic compounds, and rough surfaces. Use smooth glass or Teflon apparatus.[3][15]

-

In-situ Generation: Whenever possible, generate this compound in-situ for immediate use to avoid storage and transport risks.[17]

-

Personal Protective Equipment (PPE): Full protective gear, including a face shield, blast-protective clothing, and heavy-duty gloves, is essential.[2][3]

In-situ Generation of this compound

For kinetic studies, dilute solutions of this compound can be generated in situ. A common method involves the electrolysis of an acidic solution of ammonium chloride.[1][18] The NCl₃ formed can be extracted into an inert solvent like carbon tetrachloride for immediate use in the experiment.

The following diagram outlines a general workflow for the in-situ generation and use of this compound for kinetic studies.

Experimental Techniques for Kinetic Studies

Flash photolysis is a suitable technique for studying the fast photochemical decomposition of this compound.[10][11][19]

General Protocol:

-

Sample Preparation: A dilute solution of in-situ generated NCl₃ in an inert, transparent solvent is placed in a quartz cuvette.

-

Photolysis: The sample is irradiated with a short, intense pulse of light from a flash lamp or laser at a specific wavelength.

-

Monitoring: The decay of NCl₃ or the formation of products (e.g., Cl₂) is monitored in real-time using a probe beam and a detector (e.g., a spectrophotometer or mass spectrometer).

-

Data Analysis: The kinetic data is fitted to appropriate rate laws to determine rate constants.

Shock tubes can be used to study the high-temperature, gas-phase thermal decomposition of this compound.[2][3][4][6][15]

General Protocol:

-

Gas Mixture Preparation: A dilute mixture of NCl₃ in a large excess of an inert carrier gas (e.g., Argon) is prepared.

-

Shock Wave Generation: A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that rapidly heats the NCl₃ mixture to a high, uniform temperature.

-

Detection: The decomposition of NCl₃ and the formation of products are monitored behind the shock wave using techniques such as absorption spectroscopy or mass spectrometry.

-

Kinetic Analysis: The time-resolved concentration profiles are used to determine rate constants at high temperatures.

Stopped-flow techniques are well-suited for studying the kinetics of the hydrolysis of this compound in solution.[9][12][20][21][22][23]

General Protocol:

-

Reactant Preparation: Two syringes are filled, one with a dilute solution of in-situ generated NCl₃ in an appropriate solvent, and the other with an aqueous solution of a specific pH.

-

Rapid Mixing: The contents of the two syringes are rapidly mixed in a mixing chamber.

-

Flow Stoppage and Monitoring: The flow is abruptly stopped, and the change in absorbance or fluorescence of a species involved in the reaction is monitored over time using a spectrophotometer.

-

Data Analysis: The kinetic trace is analyzed to determine the rate constant of the hydrolysis reaction under the given conditions.

Analytical Methods for this compound Detection

Several analytical methods can be employed for the detection and quantification of this compound in various matrices.

-

UV-Visible Spectroscopy: NCl₃ exhibits a characteristic absorption spectrum in the UV region, which can be used for its quantification.[24][25]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify the volatile decomposition products of NCl₃.[14][26]

-

High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed for the sensitive analysis of chloramines, including this compound.[7][20]

Conclusion

This compound is a highly hazardous compound whose stability is precarious and easily perturbed. Its decomposition proceeds rapidly and exothermically through thermal, photochemical, and hydrolytic pathways, with the former two often being explosive. The underlying mechanism for the explosive decomposition is a radical chain reaction. While the inherent dangers of NCl₃ limit the availability of detailed experimental protocols, this guide provides a foundational understanding of its chemical behavior and outlines general methodologies for its study. Any research involving this compound necessitates the utmost caution, rigorous safety protocols, and handling by experienced personnel. Further research, conducted under strictly controlled conditions, is needed to provide more comprehensive quantitative data on the kinetics and mechanisms of its various decomposition pathways.

References

- 1. NCl3 - Molecule of the Month April 2017 - HTML-only version [chm.bris.ac.uk]

- 2. research.arizona.edu [research.arizona.edu]

- 3. chemicals.co.uk [chemicals.co.uk]

- 4. Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling | Office of Environment, Health & Safety [ehs.berkeley.edu]

- 5. US4003982A - Safe method for thermal decomposition of this compound - Google Patents [patents.google.com]

- 6. spiedigitallibrary.org [spiedigitallibrary.org]

- 7. po-labs.com [po-labs.com]

- 8. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]

- 9. Initiation Propagation Termination in Radical Reactions - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. vernier.com [vernier.com]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.as.miami.edu [chemistry.as.miami.edu]

- 14. Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally decomposed lithium hexafluorophosphate-based lithium ion battery electrolytes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. research.wayne.edu [research.wayne.edu]

- 16. ehs.yale.edu [ehs.yale.edu]

- 17. "In-Situ Chlorine Gas Generation for Chlorination and Purification of R" by Mark H. Schvaneveldt [scholarsarchive.byu.edu]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. Stopped-flow - Wikipedia [en.wikipedia.org]

- 21. inorganic chemistry - Direct synthesis of this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 22. homepages.uni-regensburg.de [homepages.uni-regensburg.de]

- 23. taylorandfrancis.com [taylorandfrancis.com]

- 24. sfu.ca [sfu.ca]

- 25. aai.solutions [aai.solutions]

- 26. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Nitrogen Trichloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrogen trichloride (NCl₃), a yellow, oily liquid, is a highly reactive and explosive compound. Its interaction with organic solvents is of critical interest in various chemical processes, including synthesis, purification, and safety protocols. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Due to the inherent instability of NCl₃, quantitative solubility data is scarce in publicly available literature. This guide, therefore, summarizes the available qualitative and semi-quantitative information and presents a generalized experimental protocol for solubility determination, heavily emphasizing the stringent safety measures required. Additionally, this document outlines the synthesis and decomposition pathways of this compound and provides a logical workflow for handling this hazardous material.

Introduction

This compound, also known as trichloramine, is a treacherous substance notorious for its explosive nature, being sensitive to light, heat, shock, and contact with organic materials.[1][2] Its formation as a byproduct in chlorination reactions, particularly in industrial settings and even in swimming pools, necessitates a thorough understanding of its chemical behavior.[3][4] For researchers and professionals in drug development and chemical synthesis, knowledge of NCl₃'s solubility in organic solvents is crucial for controlling reaction conditions, preventing accidental enrichment to explosive concentrations, and developing safe handling and disposal procedures.

This guide consolidates the available information on the solubility of this compound in various organic solvents and provides essential procedural outlines for laboratory work involving this hazardous compound.

Solubility of this compound in Organic Solvents

Precise quantitative solubility data for this compound is not widely available in peer-reviewed literature, likely due to the significant safety risks associated with handling concentrated solutions. However, numerous sources qualitatively describe its solubility in a range of common organic solvents.

Qualitative Solubility Data

This compound is generally considered to be soluble in most nonpolar and moderately polar organic solvents.[4][5] This is attributed to its molecular structure, which, like ammonia, is a trigonal pyramid, resulting in a moderate dipole moment.[3] The available qualitative data is summarized in Table 1.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Solubility | Reference |

| Benzene | C₆H₆ | Soluble | [1][2][5][6] |

| Carbon Disulfide | CS₂ | Soluble | [1][2] |

| Carbon Tetrachloride | CCl₄ | Soluble | [1][2][5][6] |

| Chloroform | CHCl₃ | Soluble | [1][2][6] |

| Diethyl Ether | (C₂H₅)₂O | Soluble | [1][2] |

| Phosphorus Trichloride | PCl₃ | Soluble | [1] |

| Water | H₂O | Insoluble; reacts/decomposes | [1][7] |

Semi-Quantitative Solubility Information

While formal solubility studies are lacking, some experimental procedures provide insight into achievable concentrations of this compound in organic solvents under specific conditions.

-

A laboratory preparation method describes obtaining a solution of approximately 12% this compound in a mixture of chloroform and carbon tetrachloride.[8] It is noted that solutions containing up to 18% NCl₃ are manageable, though the risk of explosion increases significantly with concentration.[8]

-

A patent concerning the thermal decomposition of this compound specifies that for safe operation, the concentration should not exceed approximately 3.5 weight percent NCl₃ in an inert solvent like carbon tetrachloride, methylene chloride, or ethylene dichloride.[5]

These figures are not solubility limits but rather reflect concentrations used in specific, controlled applications. They underscore the principle that only dilute solutions of this compound should be handled.

Experimental Protocols

Extreme caution must be exercised when attempting any experimental work with this compound. The following protocols are generalized and must be adapted to specific laboratory conditions with a thorough risk assessment.

Synthesis of a Dilute Solution of this compound

This protocol is adapted from a known laboratory-scale synthesis.[8]

Objective: To prepare a dilute solution of NCl₃ in a chloroform/carbon tetrachloride mixture for subsequent analysis.

Materials:

-

Chloroform

-

Carbon tetrachloride

-

Ammonium sulfate (10% aqueous solution)

-

Chlorine gas

-

Calcium chloride (anhydrous)

-

Ice-water bath

-

Round bottom flask (1 L) with gas inlet and outlet tubes

-

Gas dispersion tube

-

Separatory funnel

-

Drying tube

Procedure:

-

In a 1 L round bottom flask, place 225 mL of a chloroform solution containing 10-20% carbon tetrachloride.

-

Add 600 mL of a 10% aqueous solution of ammonium sulfate to the flask.

-

Stopper the flask with a two-holed stopper fitted with a gas inlet tube extending below the surface of the liquid and a gas outlet tube.

-

Place the flask in an ice-water bath to maintain a low temperature throughout the reaction.

-

Pass a steady stream of chlorine gas through the solution for approximately one hour with continuous, vigorous shaking. The outlet gas should be passed through a scrubber containing an alkali solution to neutralize excess chlorine.

-

After one hour, cease the chlorine flow and transfer the reaction mixture to a separatory funnel.

-

Separate the lower organic layer, which contains the this compound.

-

Wash the organic layer with a 5% solution of ammonium sulfate by shaking vigorously for 5 minutes.

-

Carefully separate the organic layer and dry it by passing it through a drying tube filled with anhydrous calcium chloride.

Result: A solution containing approximately 12% this compound is obtained. This solution should be stored in the dark over an ammonium sulfate solution and is reportedly stable for several days.[8]

Generalized Protocol for Solubility Determination

This protocol is a generalized adaptation of the shake-flask method for determining the solubility of hazardous materials.

Objective: To determine the approximate solubility of NCl₃ in a specific organic solvent at a given temperature.

Materials:

-

Dilute solution of NCl₃ in a known, volatile solvent (e.g., prepared as in 3.1).

-

Target organic solvent for solubility determination.

-

Thermostatically controlled shaker bath.

-

Small, sealed, robust containers (e.g., thick-walled glass vials with pressure-relief caps).

-

Analytical method for quantification of NCl₃ (e.g., colorimetric method after extraction).[1]

Procedure:

-

Preparation of Saturated Solution:

-

In a series of small, sealed containers, add a known volume of the target organic solvent.

-

To each container, add an excess of a freshly prepared, dilute solution of NCl₃. The use of a dilute solution rather than pure NCl₃ is a critical safety measure.

-

Securely seal the containers and place them in a thermostatically controlled shaker bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a set period (e.g., 24 hours) with continuous agitation. The presence of a second, undissolved phase of the NCl₃ solution should be visible.

-

-

Sample Separation:

-

After equilibration, allow the containers to stand undisturbed in the temperature bath until the phases have clearly separated.

-

Carefully extract a known volume of the clear, supernatant (saturated) solvent phase using a gastight syringe. It is critical to avoid disturbing the undissolved NCl₃ phase.

-

-

Quantification:

-

Analyze the concentration of NCl₃ in the extracted sample using a pre-validated analytical method. A common method involves colorimetric analysis after reaction with a suitable reagent.[1]

-

Prepare a calibration curve using standards of known NCl₃ concentration to ensure accurate quantification.

-

Data Reporting: The solubility should be reported as mass per unit volume (e.g., g/100 mL) at the specified temperature.

Safety and Handling

This compound is an extremely dangerous explosive.[1][2] All work with NCl₃ must be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty gloves.

-

Concentration Limits: Avoid concentrating solutions of NCl₃. Even dilute solutions can become hazardous if the solvent evaporates.

-

Contamination: NCl₃ can be detonated by contact with organic materials, including grease from fingerprints.[1] Ensure all glassware is scrupulously clean.

-

Decomposition: NCl₃ decomposes upon exposure to light and heat.[1] It can explode when heated above 60°C.[1]

-

Disposal: Spills and residual NCl₃ should be decomposed using a reducing agent solution before disposal.

Visualizations

Synthesis of this compound

The synthesis of this compound from an ammonium salt and chlorine gas is a key process for its laboratory preparation.

References

- 1. This compound | Cl3N | CID 61437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chemister.ru]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Nitrogen ttrichloride --- revised | PPT [slideshare.net]

- 5. US4003982A - Safe method for thermal decomposition of this compound - Google Patents [patents.google.com]

- 6. scent.vn [scent.vn]

- 7. grokipedia.com [grokipedia.com]

- 8. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Physical Properties of Pure Nitrogen Trichloride

For Researchers, Scientists, and Chemical Professionals

This document provides an in-depth overview of the core physical properties of pure nitrogen trichloride (NCl₃). Due to its extreme instability and hazardous nature, this guide emphasizes the compound's properties as reported in scientific literature, alongside a discussion of the experimental context and inherent challenges in its characterization.

Executive Summary

This compound, also known as trichloramine, is a highly reactive and explosive inorganic compound. It presents as a dense, yellow, oily liquid with a pungent, chlorine-like odor.[1][2][3][4] Its significant endothermic nature and sensitivity to various stimuli make its isolation and handling exceptionally dangerous, limiting extensive experimental study.[5][6] Historically, its investigation has led to severe accidents, injuring early pioneers of chemistry like Pierre Louis Dulong and Sir Humphry Davy.[7] This guide synthesizes available data on its physical characteristics, molecular structure, and solubility, providing a critical resource for professionals requiring this information for safety assessments, academic research, or understanding its role as a disinfection byproduct.[8]

Core Physical and Thermodynamic Properties

The quantitative physical properties of this compound are summarized below. It is critical to note that some values, such as the boiling point, are often nominal, as the compound typically decomposes explosively before this temperature is reached.[8][1]

Table 2.1: General and Thermodynamic Properties of NCl₃

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | NCl₃ | [9][10] |

| Molar Mass | 120.36 g/mol | |

| Appearance | Yellow, oily liquid | [1][10] |

| Odor | Pungent, chlorine-like | [1][2] |

| Density | 1.653 g/cm³ (at 20 °C) | [8][1][5][11] |

| Melting Point | -40 °C (-40 °F; 233 K) | [1][10][12] |

| Boiling Point | 71 °C (160 °F; 344 K) | [1][10][12] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | +232 kJ/mol | [9][5] |

| Vapor Pressure | 150 mmHg (19.95 kPa) at 20 °C | [8][1][3] |

| Dipole Moment | 0.6 D |[9][5][11] |

Molecular Structure and Solubility

This compound adopts a trigonal pyramidal molecular geometry, similar to ammonia, as predicted by VSEPR theory.[2][5] This structure results from the sp³ hybridization of the central nitrogen atom, which has three bonding pairs and one lone pair of electrons.[5] The resulting molecule is moderately polar.[9][2]